molecular formula C11H10BrN B11877756 5-(Bromomethyl)naphthalen-2-amine

5-(Bromomethyl)naphthalen-2-amine

Cat. No.: B11877756
M. Wt: 236.11 g/mol
InChI Key: UDOOWPJEZGUGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)naphthalen-2-amine is an organic compound that belongs to the class of naphthylamines It is characterized by the presence of a bromomethyl group attached to the naphthalene ring at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)naphthalen-2-amine typically involves the bromination of naphthalen-2-amine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)naphthalen-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)naphthalen-2-amine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Materials Science: Utilized in the preparation of functional materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)naphthalen-2-amine depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylamine: Similar structure but lacks the bromomethyl group.

    5-Bromonaphthalen-2-amine: Similar but without the methyl group.

    5-(Bromomethyl)naphthalene: Lacks the amine group.

Uniqueness

5-(Bromomethyl)naphthalen-2-amine is unique due to the presence of both the bromomethyl and amine groups, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

5-(bromomethyl)naphthalen-2-amine

InChI

InChI=1S/C11H10BrN/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,7,13H2

InChI Key

UDOOWPJEZGUGKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.